molecular formula C10H13NO2S B14813157 3-Cyclopropoxy-4-methoxy-2-(methylthio)pyridine

3-Cyclopropoxy-4-methoxy-2-(methylthio)pyridine

Cat. No.: B14813157
M. Wt: 211.28 g/mol
InChI Key: MTCHPUKLRDAUIP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a methylsulfanyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The cyclopropoxy, methoxy, and methylsulfanyl groups are introduced through specific reactions such as alkylation, methylation, and thiolation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The functional groups on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-methoxy-2-(methylsulfanyl)pyridine is unique due to its specific arrangement of functional groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-2-methylsulfanylpyridine

InChI

InChI=1S/C10H13NO2S/c1-12-8-5-6-11-10(14-2)9(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

MTCHPUKLRDAUIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)SC)OC2CC2

Origin of Product

United States

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